molecular formula C18H19BrN2O5 B11663081 N-[(1Z)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(1Z)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B11663081
M. Wt: 423.3 g/mol
InChI Key: FTYDYDHDAFJYFD-QINSGFPZSA-N
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Description

(2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE: is a complex organic compound characterized by the presence of a bromophenyl group, a furan ring, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the bromination of phenyl compounds, followed by the introduction of the furan ring through a formylation reaction. The final steps involve the formation of the prop-2-enamide structure through amide bond formation and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yields. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyl groups.

    Reduction: Reduction reactions may target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine: The compound and its analogs are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

  • (2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE
  • (2Z)-3-(4-METHOXYPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE

Uniqueness: The presence of the bromophenyl group in (2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE imparts unique electronic and steric properties, distinguishing it from its analogs. These properties influence its reactivity and interactions with biological targets, making it a compound of particular interest in research and application.

Properties

Molecular Formula

C18H19BrN2O5

Molecular Weight

423.3 g/mol

IUPAC Name

N-[(Z)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H19BrN2O5/c19-14-5-3-13(4-6-14)12-15(18(25)21(7-9-22)8-10-23)20-17(24)16-2-1-11-26-16/h1-6,11-12,22-23H,7-10H2,(H,20,24)/b15-12-

InChI Key

FTYDYDHDAFJYFD-QINSGFPZSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)N(CCO)CCO

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N(CCO)CCO

Origin of Product

United States

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